Cas no 138370-37-3 (5,5'-Methylenebis(2-hydroxy-4-methoxybenzophenone))

5,5'-Methylenebis(2-hydroxy-4-methoxybenzophenone) structure
138370-37-3 structure
Product Name:5,5'-Methylenebis(2-hydroxy-4-methoxybenzophenone)
CAS-nummer:138370-37-3
MF:C29H24O6
MW:468.497268676758
CID:64528
PubChem ID:111542
Update Time:2025-04-18

5,5'-Methylenebis(2-hydroxy-4-methoxybenzophenone) Chemische en fysische eigenschappen

Naam en identificatie

    • 5,5'-Methylenebis(2-hydroxy-4-methoxybenzophenone)
    • [methanediylbis(6-hydroxy-4-methoxybenzene-3,1-diyl)]bis(phenylmethanone)
    • [Methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis(phenylmethanone)
    • methanone, 1,1'-[methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[1-phenyl-
    • [5-[(5-benzoyl-4-hydroxy-2-methoxyphenyl)methyl]-2-hydroxy-4-methoxyphenyl]-phenylmethanone
    • (5,5'-methylenebis(2-hydroxy-4-methoxy-5,1-phenylene))bis(phenylmethanone)
    • DTXSID3071723
    • Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane
    • 5,5-methylenebis(2-hydroxy-4-methoxybenzophenone)
    • 68716-15-4
    • 138370-37-3
    • (Methylenebis(2-hydroxy-4-methoxy-5,1-phenylene))bis(phenylmethanone)
    • 5,5/'-Methylenebis(2-hydroxy-4-methoxybenzophenone)
    • 5,5'-methylene-bis-(2-hydroxy-4-methoxybenzophenone)
    • Methanone, 1,1'-(methylenebis(6-hydroxy-4-methoxy-3,1-phenylene))bis(1-phenyl-
    • 5,5'-Methylenebis(2-hydroxy-4-methoxybenzophenone), 90%
    • A836223
    • AKOS024364962
    • SCHEMBL225487
    • [4-methoxy-5-[[2-methoxy-4-oxidanyl-5-(phenylcarbonyl)phenyl]methyl]-2-oxidanyl-phenyl]-phenyl-methanone
    • Methanone, [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl-
    • NS00014937
    • FT-0641202
    • Methanone, (methylenebis(6-hydroxy-4-methoxy-3,1-phenylene))bis(phenyl-
    • Inchi: 1S/C29H24O6/c1-34-26-16-24(30)22(28(32)18-9-5-3-6-10-18)14-20(26)13-21-15-23(25(31)17-27(21)35-2)29(33)19-11-7-4-8-12-19/h3-12,14-17,30-31H,13H2,1-2H3
    • InChI-sleutel: DCBNMBIOGUANTC-UHFFFAOYSA-N
    • LACHT: O(C)C1=CC(=C(C(C2C=CC=CC=2)=O)C=C1CC1C(=CC(=C(C(C2C=CC=CC=2)=O)C=1)O)OC)O

Berekende eigenschappen

  • Exacte massa: 468.15732
  • Monoisotopische massa: 468.157289
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 8
  • Complexiteit: 639
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 93.1
  • XLogP3: 6.9

Experimentele eigenschappen

  • Dichtheid: 1.266
  • Kookpunt: 661.4°C at 760 mmHg
  • Vlampunt: 220.8°C
  • Brekindex: 1.633
  • PSA: 93.06
  • LogboekP: 5.16780
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